N-[4'-(thiophene-2-sulfonamido)-[1,1'-biphenyl]-4-yl]thiophene-2-sulfonamide
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Overview
Description
N-[4'-(thiophene-2-sulfonamido)-[1,1'-biphenyl]-4-yl]thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring system. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique structural and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4'-(thiophene-2-sulfonamido)-[1,1'-biphenyl]-4-yl]thiophene-2-sulfonamide typically involves multiple steps, including the formation of thiophene rings and subsequent sulfonylation reactions. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific catalysts and conditions to achieve high yields and purity.
Industrial Production Methods
Industrial production of thiophene derivatives often employs scalable methods such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high functional group tolerance . This method involves the coupling of boronic acids with halogenated thiophenes in the presence of a palladium catalyst.
Chemical Reactions Analysis
Types of Reactions
N-[4'-(thiophene-2-sulfonamido)-[1,1'-biphenyl]-4-yl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: Thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of sulfonyl groups can yield thiols or sulfides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of thiophene rings typically yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
N-[4'-(thiophene-2-sulfonamido)-[1,1'-biphenyl]-4-yl]thiophene-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of N-[4'-(thiophene-2-sulfonamido)-[1,1'-biphenyl]-4-yl]thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonyl groups can form strong interactions with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The thiophene rings contribute to the compound’s electronic properties, which can affect its interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
N-[4'-(thiophene-2-sulfonamido)-[1,1'-biphenyl]-4-yl]thiophene-2-sulfonamide is unique due to its dual thiophene-sulfonamide structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and material science .
Biological Activity
N-[4'-(thiophene-2-sulfonamido)-[1,1'-biphenyl]-4-yl]thiophene-2-sulfonamide is a complex organic compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a dual thiophene-sulfonamide structure, which contributes to its unique electronic properties. The thiophene rings and sulfonamide groups are known to enhance interactions with biological molecules, making it a candidate for various therapeutic applications.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide moiety can inhibit various enzymes by mimicking substrate structures.
- DNA Interaction : Research indicates that compounds with similar structures can intercalate into DNA, disrupting replication and transcription processes.
- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, likely due to its ability to disrupt bacterial cell walls or inhibit essential metabolic pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiophene derivatives. For instance, compounds structurally related to this compound have demonstrated significant cytotoxicity against various cancer cell lines:
These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Antimicrobial Activity
The antimicrobial properties of thiophene derivatives have also been explored. In vitro studies indicate that similar compounds exhibit activity against both Gram-positive and Gram-negative bacteria:
Compound | Bacteria Type | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|---|
Compound C | E. coli | 32 µg/mL | |
Compound D | S. aureus | 16 µg/mL |
The sulfonamide group is thought to play a critical role in this activity by interfering with bacterial folate synthesis.
Case Studies
Case Study 1: Anticancer Screening
A study evaluated the efficacy of various thiophene derivatives against a panel of 60 human cancer cell lines. Notably, derivatives similar to this compound showed GI50 values ranging from 0.20–2.58 μM against multiple cancer types, indicating strong potential for further development as anticancer agents .
Case Study 2: Antimicrobial Efficacy
In a comparative study, several thiophene-based compounds were tested against common pathogens. Results demonstrated that compounds with structural similarities exhibited significant antibacterial effects, particularly against resistant strains of bacteria .
Properties
IUPAC Name |
N-[4-[4-(thiophen-2-ylsulfonylamino)phenyl]phenyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4S4/c23-29(24,19-3-1-13-27-19)21-17-9-5-15(6-10-17)16-7-11-18(12-8-16)22-30(25,26)20-4-2-14-28-20/h1-14,21-22H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQQZPADEVGRQX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4S4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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